molecular formula C11H11F4NO B15219729 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)-

1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)-

Cat. No.: B15219729
M. Wt: 249.20 g/mol
InChI Key: IVILLNCUTUMHCJ-SECBINFHSA-N
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Description

The compound 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- (hereafter referred to as the target compound) is a chiral tetrahydronaphthalenamine derivative with substituents at positions 6 (fluoro) and 7 (trifluoromethoxy). Its stereochemistry is defined by the (1R) configuration, which influences its biological and physicochemical properties. (CAS: 1373232-18-8, purity: 97%) .

Properties

Molecular Formula

C11H11F4NO

Molecular Weight

249.20 g/mol

IUPAC Name

(1R)-6-fluoro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11F4NO/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5,9H,1-3,16H2/t9-/m1/s1

InChI Key

IVILLNCUTUMHCJ-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=CC(=C(C=C2C1)F)OC(F)(F)F)N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)F)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the naphthalene ring, followed by the introduction of the fluoro and trifluoromethoxy groups through electrophilic aromatic substitution reactions. The tetrahydro group is introduced via hydrogenation under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- undergoes various chemical reactions, including:

Scientific Research Applications

1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro-7-(trifluoromethoxy)-, (1R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s uniqueness lies in its trifluoromethoxy group at position 7, a feature that distinguishes it from other tetrahydronaphthalenamine derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Chemical Comparison
Compound Name (CAS) Substituents Stereochemistry Molecular Formula Key Properties/Applications
Target Compound (Hypothetical) 6-F, 7-OCF₃ (1R) C₁₁H₁₁F₄NO High lipophilicity (due to CF₃O), potential CNS activity
(R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (1057246-78-2) 6-F (1R) C₁₀H₁₂FN Intermediate in dopamine agonist synthesis
(S)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (1213465-25-8) 6-F (1S) C₁₀H₁₂FN Enantiomer with distinct receptor-binding profiles
(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (1267436-33-8) 5-F, 7-OCH₃ (1S) C₁₁H₁₄FNO Reduced metabolic stability compared to trifluoromethoxy analogs
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (1810074-75-9) 6-Cl (1R) C₁₀H₁₃Cl₂N Higher molecular weight (218.12 g/mol), used in kinase inhibitor research
Key Observations:

Substituent Position and Electronic Effects: The 7-trifluoromethoxy group in the target compound enhances electron-withdrawing properties compared to 7-methoxy () or unsubstituted analogs. This increases resistance to oxidative metabolism, a critical factor in drug design .

Stereochemical Influence :

  • The (1R) configuration in the target compound and its 6-fluoro analog (CAS: 1057246-78-2) may confer selectivity for specific biological targets, as enantiomers often exhibit divergent pharmacological activities .

Physicochemical Properties :

  • The trifluoromethoxy group increases lipophilicity (logP) compared to methoxy or hydrogen substituents, improving blood-brain barrier penetration—a desirable trait for neuroactive compounds .

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